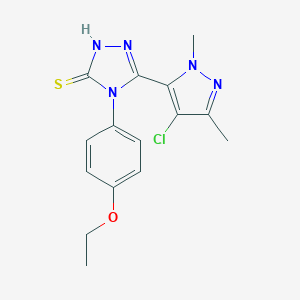![molecular formula C11H11Br2N3OS B280010 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280010.png)
4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry.
作用機序
The mechanism of action of 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide is not fully understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. The compound may also inhibit the growth of pathogenic bacteria and fungi by disrupting cell membrane integrity and inhibiting key metabolic pathways.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits low toxicity towards normal cells and tissues, indicating its potential as a safe and effective anticancer agent. The compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
The advantages of using 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide in lab experiments include its potent antitumor activity, low toxicity towards normal cells and tissues, and potential applications in the treatment of various inflammatory and oxidative stress-related diseases. However, the limitations of using the compound in lab experiments include its high cost of synthesis and limited availability.
将来の方向性
For the research on 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide include:
1. Further studies to elucidate the mechanism of action of the compound and its potential applications in the treatment of various diseases.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Development of novel derivatives of the compound with improved pharmacological properties.
4. Investigation of the potential synergistic effects of the compound with other anticancer agents.
5. Studies on the pharmacokinetics and pharmacodynamics of the compound in animal models and humans.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential applications in the pharmaceutical industry. The compound exhibits potent antitumor activity, low toxicity towards normal cells and tissues, and potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
合成法
The synthesis of 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide involves the reaction between 4,5-dibromo-2-thiophenecarboxylic acid and N-(1,3-dimethyl-1H-pyrazol-4-yl)methylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is a white solid that can be purified using column chromatography.
科学的研究の応用
4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide has been studied for its potential applications in the pharmaceutical industry. Studies have shown that the compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential to inhibit the growth of pathogenic bacteria and fungi.
特性
分子式 |
C11H11Br2N3OS |
|---|---|
分子量 |
393.1 g/mol |
IUPAC名 |
4,5-dibromo-N-[(1,3-dimethylpyrazol-4-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H11Br2N3OS/c1-6-7(5-16(2)15-6)4-14-11(17)9-3-8(12)10(13)18-9/h3,5H,4H2,1-2H3,(H,14,17) |
InChIキー |
VQBHKDSWGNDGFN-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1CNC(=O)C2=CC(=C(S2)Br)Br)C |
正規SMILES |
CC1=NN(C=C1CNC(=O)C2=CC(=C(S2)Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-4-(1-methyl-1H-pyrazol-4-yl)-8-[(1-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279927.png)
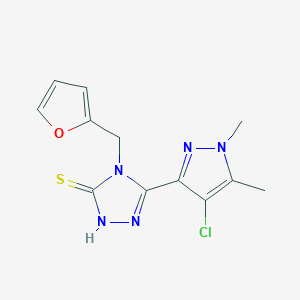

![2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279931.png)
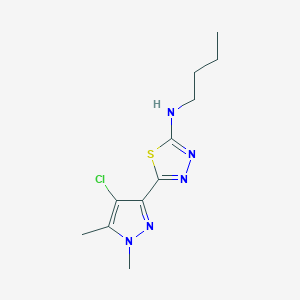
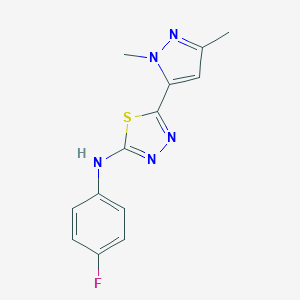
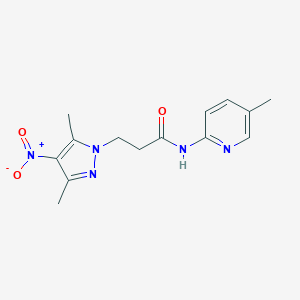
![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)

![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
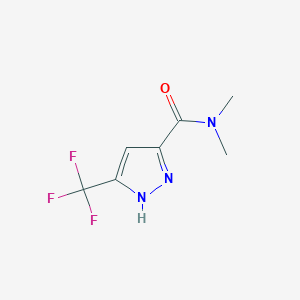
![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)
